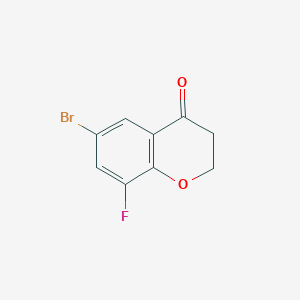

6-Bromo-8-fluorochroman-4-one

Overview

Description

6-Bromo-8-fluorochroman-4-one is a heterobicyclic compound with the CAS Number: 1092348-68-9 . Its molecular weight is 245.05 . The IUPAC name for this compound is 6-bromo-8-fluoro-2,3-dihydro-4H-chromen-4-one .

Molecular Structure Analysis

The InChI code for 6-Bromo-8-fluorochroman-4-one is 1S/C9H6BrFO2/c10-5-3-6-8 (12)1-2-13-9 (6)7 (11)4-5/h3-4H,1-2H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

6-Bromo-8-fluorochroman-4-one is a solid at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications

Anticancer Activity

6-Bromo-8-fluorochroman-4-one: has been identified as a potential scaffold for anticancer drug development. Its structure allows for interaction with various biological targets involved in cancer progression. Researchers have synthesized derivatives that exhibit promising activity against certain cancer cell lines, indicating its potential as a therapeutic agent .

Alzheimer’s Disease Research

Derivatives of 6-Bromo-8-fluorochroman-4-one have shown high binding affinities to amyloid-beta plaques, which are significant in the pathogenesis of Alzheimer’s disease. This suggests its use in designing diagnostic agents or therapeutic interventions for neurodegenerative diseases .

Anti-inflammatory and Analgesic Applications

The compound’s ability to modulate inflammatory pathways makes it a candidate for the development of anti-inflammatory and analgesic medications. Its efficacy in reducing inflammation and pain can be explored through further pharmacological studies .

Antimicrobial and Antifungal Properties

6-Bromo-8-fluorochroman-4-one: and its analogs have demonstrated antimicrobial and antifungal activities. This opens up avenues for its use in treating infections caused by resistant strains of bacteria and fungi .

Antiviral and Antiretroviral Effects

Studies have indicated that chromanone derivatives can act as inhibitors against various viruses, including HIV. The structural features of 6-Bromo-8-fluorochroman-4-one make it a valuable compound for developing antiviral drugs .

Antioxidant Potential

The presence of a bromo-fluoro group in the chromanone ring system enhances its antioxidant properties. This characteristic can be harnessed in creating protective agents against oxidative stress-related conditions .

Safety And Hazards

6-Bromo-8-fluorochroman-4-one is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

6-bromo-8-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYFEDDTFOZZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-fluorochroman-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)

![[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1523018.png)

![[2,4'-Bipyridine]-5-carbaldehyde](/img/structure/B1523026.png)